molecular formula C20H22N6O3S B14948237 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N'-{(Z)-[2-(propan-2-yloxy)phenyl]methylidene}acetohydrazide

Katalognummer: B14948237
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: REEMRQMZBKUYOU-MTJSOVHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes isopropoxyphenyl, methoxyphenyl, and tetrazolyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the isopropoxyphenyl and methoxyphenyl derivatives, followed by the introduction of the tetrazolyl group. The final step involves the condensation of these intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as catalytic reactions, controlled temperature, and pressure conditions, and purification methods like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary but often include controlled temperature and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydrazide derivatives and tetrazole-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N’-[(Z)-(2-ISOPROPOXYPHENYL)METHYLENE]-2-{[1-(4-METHOXYPHENYL)-1H-TETRAZOL-5-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H22N6O3S

Molekulargewicht

426.5 g/mol

IUPAC-Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[(Z)-(2-propan-2-yloxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N6O3S/c1-14(2)29-18-7-5-4-6-15(18)12-21-22-19(27)13-30-20-23-24-25-26(20)16-8-10-17(28-3)11-9-16/h4-12,14H,13H2,1-3H3,(H,22,27)/b21-12-

InChI-Schlüssel

REEMRQMZBKUYOU-MTJSOVHGSA-N

Isomerische SMILES

CC(C)OC1=CC=CC=C1/C=N\NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC

Kanonische SMILES

CC(C)OC1=CC=CC=C1C=NNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.